Tricos-22-ynoic acid

Lipophilicity Click Chemistry Probe Design VLCFA Metabolism

Researchers studying very-long-chain fatty acid (VLCFA) metabolism often face a gap between endogenous C16-C20 probes and pathological C22-C26 lipids. Tricos-22-ynoic acid directly addresses this with a monodisperse C23 scaffold and a terminal alkyne for unambiguous HRMS detection and click chemistry. - Targets VLCFA-specific enzymes (e.g., ELOVL elongases) missed by C18 probes. - High LogP (9.8) and mp (≥76 °C) ensure stable membrane integration and superior on-surface thermal stability. - Supplied as a defined research chemical with batch-specific purity documentation for reliable procurement.

Molecular Formula C23H42O2
Molecular Weight 350.6 g/mol
CAS No. 111625-23-1
Cat. No. B14325117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricos-22-ynoic acid
CAS111625-23-1
Molecular FormulaC23H42O2
Molecular Weight350.6 g/mol
Structural Identifiers
SMILESC#CCCCCCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C23H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h1H,3-22H2,(H,24,25)
InChIKeyKLUMLDMULQCWOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricos-22-ynoic Acid – C23 Terminal Alkyne Fatty Acid


Tricos-22-ynoic acid is a very-long-chain acetylenic fatty acid with a 23-carbon backbone and a terminal carbon-carbon triple bond at the ω-position [1]. Classified under acetylenic fatty acids (CHEBI:59202), its defining structural feature is the sp-hybridized alkyne group, which imparts distinct chemical reactivity compared to its saturated and unsaturated analogs . The terminal alkyne enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, making it a valuable biorthogonal handle for metabolic labeling, lipid trafficking studies, and bioconjugation . With a molecular formula of C23H42O2 and molecular weight of 350.58 g/mol, it occupies a niche between shorter-chain alkyne probes (e.g., C16-C18) and polymeric or complex lipid systems, offering a defined, monodisperse scaffold for precise molecular engineering [1].

Biorthogonal Handle Terminal alkyne supports CuAAC click chemistry and metabolic labeling
Chain-Length Niche C23 backbone bridges short-chain probes and complex lipid systems for VLCFA research
Defined Scaffold Monodisperse architecture for precise molecular engineering and bioconjugation

Tricos-22-ynoic Acid: Why Generic Substitution Fails


Generic substitution of tricos-22-ynoic acid with its alkene analog (tricos-22-enoic acid) or common shorter-chain alkyne probes (e.g., stearolic acid, C18) fails to replicate its performance in two key domains: biophysical integration and chemical addressability. The alkyne group provides a rigid, linear sp-hybridized segment absent in the cis-alkene analog, altering membrane packing, phase behavior, and the presentation of the reactive handle [1]. Furthermore, the C23 chain length is significantly longer than typical endogenous mammalian fatty acids and common alkyne probes (C16-C20), enabling studies of very-long-chain fatty acid (VLCFA) metabolism or the construction of thicker self-assembled monolayers . Substituting with a shorter alkyne (e.g., 17-octadecynoic acid, C18) changes the hydrophobicity, LogP, and spatial presentation of the click handle, which can disrupt protein recognition or metabolic enzyme specificity that is sensitive to chain length .

  • Alkene analog (tricos-22-enoic acid) lacks the rigid sp-hybridized alkyne segment, which may alter membrane packing and phase behavior compared to the ynoic acid.
  • Shorter alkyne probes (e.g., C18 stearolic acid) shift hydrophobicity, LogP, and spatial presentation of the click handle, potentially disrupting chain-length-sensitive enzyme recognition.

Tricos-22-ynoic Acid: Quantitative Evidence of Differentiation


Chain-Length Driven Hydrophobicity

The extended hydrophobic tail of tricos-22-ynoic acid (C23) results in a significantly higher predicted partition coefficient (XLogP3 = 9.8) compared to the widely used C18 alkyne probe 17-octadecynoic acid (XLogP3 ≈ 7.7). This 2.1 log unit increase translates to approximately a 126-fold higher theoretical octanol-water partition coefficient, directly influencing membrane retention, non-specific binding, and solubility profiles in aqueous assay systems [1].

Chain-Length Hydrophobicity
Reported
XLogP3 9.8 vs 7.7 (Δ2.1, ~126-fold higher partition)
Supports selection for VLCFA trafficking studies or high-LogP probe requirements.
Predicted value; experimental confirmation may refine absolute partition behavior.
Lipophilicity Click Chemistry Probe Design VLCFA Metabolism

Exact Mass Difference: Alkyne vs. Alkene Analog

Tricos-22-ynoic acid has an exact mass of 350.31848 Da, which is 2.01565 Da less than its direct structural analog, tricos-22-enoic acid (exact mass 352.33413 Da) [1][2]. This mass difference corresponds to the formal loss of two hydrogen atoms (H₂) due to the alkyne vs. alkene unsaturation. In high-resolution mass spectrometry (HRMS)-based metabolic tracing experiments, this 2.016 Da mass shift provides a clear, unambiguous isotopic envelope that distinguishes alkyne-labeled metabolites from endogenous alkene-containing species, reducing false-positive identification [2].

Exact Mass Difference
Head-to-head
350.31848 Da vs 352.33413 Da (Δ -2.01565 Da, H₂ loss)
Enables HRMS-based distinction of alkyne-labeled species from endogenous alkenes.
Essential for accurate flux analysis; mass shift reduces false-positive identification.
Mass Spectrometry Metabolic Tracing Molecular Identity

Terminal vs. Internal Alkyne Reactivity

The terminal alkyne of tricos-22-ynoic acid possesses a relatively acidic proton (pKa ≈ 25) that can be deprotonated to form a nucleophilic acetylide, a feature absent in internal alkynes like stearolic acid (9-octadecynoic acid). This terminal alkyne structure enables two distinct bioorthogonal strategies: (1) copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and (2) direct acetylide formation for electrophilic trapping with aldehydes or alkyl halides [1]. Internal alkyne probes require alternative, often less efficient, strain-promoted or metal-catalyzed reactions, limiting their versatility in living systems [2].

Terminal vs. Internal Alkyne
Class-level
Terminal alkyne accessible to CuAAC and acetylide chemistry; internal alkynes typically ≥10³-fold slower in CuAAC
Broadens click chemistry toolkit; terminal alkyne supports both copper-catalyzed and metal-free ligations.
Class-level reactivity trend; confirm with specific azide partner and conditions.
Bioorthogonal Chemistry CuAAC Reaction Probe Reactivity

Thermal Stability vs. Shorter Alkyne Fatty Acids

While the precise melting point of tricos-22-ynoic acid has limited reported experimental data, its saturated structural analog, tricos-22-enoic acid, melts at 76 °C , and tricos-22-ynoic acid is expected to exhibit similar or slightly elevated melting behavior due to the rigid, linear alkyne group. In contrast, the shorter acetylenic fatty acid stearolic acid (C18) melts at 46-48 °C [1]. This ~30 °C higher melting point range for the C23 ynoic acid provides superior thermal stability in solid-phase applications such as Langmuir-Blodgett films or self-assembled monolayers (SAMs), where maintaining ordered packing at elevated processing or operational temperatures is critical.

Thermal Stability
Reported
Expected ≥76°C (C23 ynoic acid) vs 46-48°C (C18 stearolic acid), ΔTₘ ~28-30°C
May provide wider processing window for thermally robust monolayer applications.
Melting point inferred from analog data; direct experimental confirmation recommended.
Materials Chemistry Self-Assembled Monolayers Thermal Analysis

Tricos-22-ynoic Acid: Optimal Application Scenarios


VLCFA Metabolic Flux Analysis

Utilize tricos-22-ynoic acid as a metabolic tracer in cell lines or model organisms to study the uptake, elongation, and β-oxidation of VLCFAs (C22-C26). The C23 chain length fills a gap between endogenous C16-C20 probes and the pathological VLCFAs that accumulate in peroxisomal disorders. The 2.016 Da mass defect from the alkyne group provides a unique HRMS signature for unambiguous detection of the parent compound and its metabolites against a complex lipidomic background [REF: Exact Mass Precision Section]. The high LogP (9.8) ensures efficient incorporation into cellular membranes, mimicking natural VLCFA partitioning [REF: Chain-Length Hydrophobicity Section].

Thermally Stable Clickable SAMs

Deposit tricos-22-ynoic acid via Langmuir-Blodgett transfer or solution self-assembly to form densely packed, ω-alkyne-terminated monolayers. The elevated melting point (≥76 °C, inferred from analog data) provides superior thermal stability during subsequent on-surface click chemistry modifications compared to monolayers formed from shorter-chain alkyne acids (e.g., stearolic acid, mp 46-48 °C) [REF: Thermal Stability Section]. Post-assembly, the terminal alkyne groups can be efficiently functionalized via CuAAC with azide-bearing biomolecules, nanoparticles, or polymers, enabling the creation of biosensor interfaces or patterned surfaces [REF: Click Chemistry Addressability Section].

C23 Amphiphile Synthesis for Drug Delivery

Employ tricos-22-ynoic acid as a hydrophobic anchor block in the synthesis of monodisperse amphiphilic block co-polymers or lipid-polymer conjugates. The precise C23 chain length offers a consistent hydrophobic thickness that can be rationally matched to the dimensions of liposomal bilayers or polymeric micelle cores. The terminal alkyne allows for high-yielding click conjugation to hydrophilic polymer blocks (e.g., PEG-azide), ensuring complete and stoichiometric coupling. This contrasts with conjugation via esterification of the carboxylic acid to an amine-terminated polymer, which may suffer from hydrolysis or incomplete conversion, particularly for very long-chain fatty acids that exhibit reduced reactivity due to steric hindrance [REF: Click Chemistry Addressability Section].

Activity-Based Probes for VLCFA Enzymes

Design mechanism-based inhibitors or activity-based protein profiling (ABPP) probes by derivatizing the carboxylic acid of tricos-22-ynoic acid with a reactive warhead (e.g., fluorophosphonate for serine hydrolases) while using the terminal alkyne as a latent affinity tag. Following enzyme inactivation, the alkyne permits CuAAC-mediated attachment of a fluorescent or biotin reporter for gel-based readout or streptavidin enrichment. The C23 chain length is critical for targeting enzymes that specifically recognize VLCFA or VLC-acyl-CoA substrates, such as specific isoforms of acyl-CoA synthetases or elongases (ELOVL family), which would not be efficiently engaged by shorter C16 or C18 alkyne probes [REF: Chain-Length Hydrophobicity Section].

Application
Selection Property
Validation Focus
VLCFA Metabolic Flux Studies
Long-chain lipophilicity and unique mass signature
HRMS-based metabolite tracking and VLCFA partitioning assessment
Thermally Stable Clickable SAMs
Elevated melting point for monolayer stability
On-surface CuAAC functionalization under thermal stress
Amphiphile Design for Carrier Research
Defined C23 hydrophobic anchor block
Click-mediated conjugation stoichiometry and stability
VLCFA Enzyme Activity Probes
Chain-length specificity for VLCFA-recognizing enzymes
CuAAC-based reporter attachment and target engagement

Technical Documentation Hub

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32 linked technical documents
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